molecular formula C47H53BrClN3O3 B13424464 4-(4-Chlorophenyl)-1,1-bis(4-(dimethylamino)-4-oxo-3,3-diphenylbutyl)-4-hydroxypiperidin-1-ium Bromide

4-(4-Chlorophenyl)-1,1-bis(4-(dimethylamino)-4-oxo-3,3-diphenylbutyl)-4-hydroxypiperidin-1-ium Bromide

Cat. No.: B13424464
M. Wt: 823.3 g/mol
InChI Key: JHNYXURELGFXQB-UHFFFAOYSA-M
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Description

4-(4-Chlorophenyl)-1,1-bis(4-(dimethylamino)-4-oxo-3,3-diphenylbutyl)-4-hydroxypiperidin-1-ium Bromide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features and diverse chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1,1-bis(4-(dimethylamino)-4-oxo-3,3-diphenylbutyl)-4-hydroxypiperidin-1-ium Bromide involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of 4-chlorophenylmagnesium bromide, which is then reacted with other reagents under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1,1-bis(4-(dimethylamino)-4-oxo-3,3-diphenylbutyl)-4-hydroxypiperidin-1-ium Bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of "4-(4-Chlorophenyl)-1,1-bis(4-(dimethylamino)-4-oxo-3,3-diphenylbutyl)-4-hydroxypiperidin-1-ium Bromide" is not available. However, information regarding its properties, related compounds, and potential applications can be extracted from the provided sources.

This compound, also known as Loperamide Hydrochloride Impurity B, has the molecular formula C47H53ClN3O3BrHC_{47}H_{53}ClN_3O_3\cdot BrH and a molecular weight of 823.3 g/mol . It is related to a parent compound with CID 76967229, named 4-(4-Chlorophenyl)-1,1-bis(4-(dimethylamino)-4-oxo-3,3-diphenylbutyl)-4-hydroxypiperidinium .

Available Identifiers:

  • IUPAC Name: 4-[4-(4-chlorophenyl)-1-[4-(dimethylamino)-4-oxo-3,3-diphenylbutyl]-4-hydroxypiperidin-1-ium-1-yl]-*N*, *N*-dimethyl-2,2-diphenylbutanamide;bromide
  • InChI: InChI=1S/C47H53ClN3O3.BrH/c1-49(2)43(52)46(38-17-9-5-10-18-38,39-19-11-6-12-20-39)31-35-51(33-29-45(54,30-34-51)37-25-27-42(48)28-26-37)36-32-47(44(53)50(3)4,40-21-13-7-14-22-40)41-23-15-8-16-24-41;/h5-28,54H,29-36H2,1-4H3;1H/q+1;/p-1
  • InChIKey: JHNYXURELGFXQB-UHFFFAOYSA-M
  • SMILES: CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N(C)C)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-]

Potential Applications and Research Areas:

While the search results do not specify direct applications of "this compound", the presence of hydroxypiperidinium and chlorophenyl groups suggests potential applications or research areas :

  • As an Impurity Standard: It is sold as a high-quality reference standard .
  • Pharmaceutical Research: The compound is related to Loperamide, an antidiarrheal medication, and is listed as an impurity of Loperamide Hydrochloride . This suggests its use as a reference standard in pharmaceutical analysis and quality control related to Loperamide production.
  • Chemical Synthesis: As a complex organic molecule, it may be of interest in chemical synthesis research, particularly in the development of related compounds or novel synthetic methods.
  • Exploration of related compounds: Hydroxyurea is a drug used to treat sickle cell anemia . Also, silver-doped fluor-hydroxyapatite has antibacterial applications .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1,1-bis(4-(dimethylamino)-4-oxo-3,3-diphenylbutyl)-4-hydroxypiperidin-1-ium Bromide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-1,1-bis(4-(dimethylamino)-4-oxo-3,3-diphenylbutyl)-4-hydroxypiperidin-1-ium Bromide stands out due to its unique structural features and diverse reactivity.

Biological Activity

The compound 4-(4-Chlorophenyl)-1,1-bis(4-(dimethylamino)-4-oxo-3,3-diphenylbutyl)-4-hydroxypiperidin-1-ium Bromide (CAS Number: 2575516-63-9) is a complex organic molecule primarily used as an impurity reference in pharmaceutical applications, particularly associated with antidiarrheal drugs like Loperamide. Its intricate structure and potential biological activities merit detailed exploration.

Molecular Characteristics

  • Molecular Formula : C47H53ClN3O3Br
  • Molecular Weight : 823.30 g/mol
  • SMILES Notation : [Br-].CN(C)C(=O)C(CC[N+]1(CCC(C(=O)N(C)C)(c2ccccc2)c3ccccc3)CCC(O)(CC1)c4ccc(Cl)cc4)(c5ccccc5)c6ccccc6
  • IUPAC Name : 4-[4-(4-chlorophenyl)-1-[4-(dimethylamino)-4-oxo-3,3-diphenylbutyl]-4-hydroxypiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide;bromide

Physical Properties

PropertyValue
AppearanceNeat solid
Storage Temperature+5°C
Shipping TemperatureRoom Temperature

Biological Activity Overview

The biological activity of the compound is primarily inferred from its structural components, particularly the piperidine and chlorophenyl moieties. Research indicates that similar compounds exhibit a range of pharmacological activities.

Antibacterial Activity

Studies have shown that compounds containing the piperidine nucleus often exhibit significant antibacterial properties. For example, derivatives with similar structures have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's structural features suggest potential for enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. In related studies, compounds with similar functionalities have shown strong inhibitory activity against these enzymes, indicating a possible therapeutic role in conditions like Alzheimer's disease and urinary tract infections .

Anticancer Potential

The piperidine derivatives have also been investigated for anticancer properties. The ability to inhibit certain enzymes involved in cancer progression could position this compound as a candidate for further research in oncology .

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial efficacy of synthesized compounds, several derivatives were tested against multiple bacterial strains. The results indicated that compounds with the piperidine structure exhibited significant inhibition against Bacillus subtilis with IC50 values ranging from 0.63 µM to 6.28 µM .

Case Study 2: Enzyme Inhibition Analysis

Another study focused on the enzyme inhibition capabilities of similar piperidine derivatives. The findings revealed that these compounds displayed strong activity against urease and AChE, making them potential candidates for the treatment of conditions requiring enzyme modulation .

Properties

Molecular Formula

C47H53BrClN3O3

Molecular Weight

823.3 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-1-[4-(dimethylamino)-4-oxo-3,3-diphenylbutyl]-4-hydroxypiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide;bromide

InChI

InChI=1S/C47H53ClN3O3.BrH/c1-49(2)43(52)46(38-17-9-5-10-18-38,39-19-11-6-12-20-39)31-35-51(33-29-45(54,30-34-51)37-25-27-42(48)28-26-37)36-32-47(44(53)50(3)4,40-21-13-7-14-22-40)41-23-15-8-16-24-41;/h5-28,54H,29-36H2,1-4H3;1H/q+1;/p-1

InChI Key

JHNYXURELGFXQB-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N(C)C)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-]

Origin of Product

United States

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